molecular formula C20H37NO3 B14312887 2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- CAS No. 111333-80-3

2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)-

Cat. No.: B14312887
CAS No.: 111333-80-3
M. Wt: 339.5 g/mol
InChI Key: LSMVBROXOILZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- is a derivative of pipecolic acid, which is a carboxylic acid derivative of piperidine. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless solid that is commonly used in peptide synthesis and as a replacement for proline in peptidomimetic syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- typically involves the cyclization of lysineThe reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- has numerous applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including its role in treating epilepsy and other neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes involved in metabolic pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- is unique due to its specific structure, which includes a tetradecyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role in biological systems further highlight its uniqueness .

Properties

CAS No.

111333-80-3

Molecular Formula

C20H37NO3

Molecular Weight

339.5 g/mol

IUPAC Name

1-tetradecanoylpiperidine-2-carboxylic acid

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(22)21-17-14-13-15-18(21)20(23)24/h18H,2-17H2,1H3,(H,23,24)

InChI Key

LSMVBROXOILZCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N1CCCCC1C(=O)O

Origin of Product

United States

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